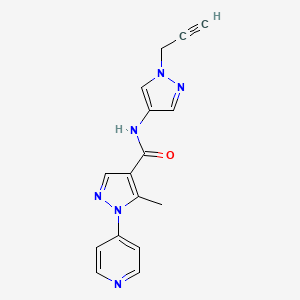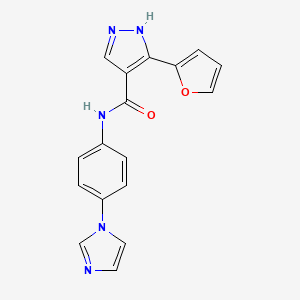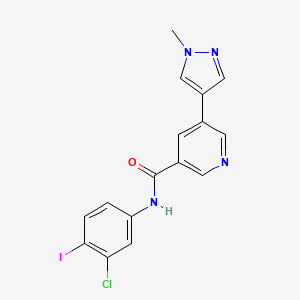![molecular formula C15H24N4O3 B7434296 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as C16 peptide, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide involves the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which helps in reducing oxidative stress in the body.
Biochemical and Physiological Effects:
3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. It has also been found to improve cognitive function and memory in these models.
実験室実験の利点と制限
One of the major advantages of using 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide in lab experiments is its specificity. It exhibits a high degree of selectivity towards its target molecules, which reduces the chances of off-target effects. However, one of the limitations of using 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide is its high cost, which can make it challenging for researchers with limited budgets.
将来の方向性
There are several future directions for the research on 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to understand its mechanism of action and to optimize its therapeutic efficacy. Another area of interest is its potential use as a biomarker for the diagnosis and prognosis of various diseases.
Conclusion:
In conclusion, 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide is a promising candidate for the treatment of various diseases due to its anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action involves the modulation of various signaling pathways in the body. Further research is needed to optimize its therapeutic efficacy and to explore its potential use as a biomarker for various diseases.
合成法
The synthesis of 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by various chemical groups, which are selectively removed to allow for the coupling of the next amino acid. The peptide is then cleaved from the resin and purified to obtain the final product.
科学的研究の応用
3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
3-[6-[(2,5-dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-11-10-18-12(2)19-15(11)17-8-5-3-4-6-13(20)16-9-7-14(21)22/h10H,3-9H2,1-2H3,(H,16,20)(H,21,22)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEUACLJRBWVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCCCCCC(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)
